(3-Hydroxy-5-methoxyphenyl)boronic acid
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Overview
Description
(3-Hydroxy-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H9BO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with hydroxy and methoxy groups
Mechanism of Action
Target of Action
The primary target of (3-Hydroxy-5-methoxyphenyl)boronic acid is the formation of carbon-carbon (C-C) bonds in the presence of a palladium catalyst . This compound is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . The compound also plays a role in the protodeboronation of alkyl boronic esters .
Pharmacokinetics
These properties contribute to their wide use in Suzuki-Miyaura coupling reactions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds . For example, it can be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-hydroxy-5-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The hydroxy and methoxy groups can participate in various substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids and Bases: For substitution reactions involving the hydroxy and methoxy groups.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenylboronic Acids: From various substitution reactions.
Scientific Research Applications
(3-Hydroxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of advanced materials, such as polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic Acid: Similar structure but lacks the hydroxy group.
4-Methoxyphenylboronic Acid: The methoxy group is positioned differently on the phenyl ring.
3-Hydroxyphenylboronic Acid: Similar structure but lacks the methoxy group.
Uniqueness
(3-Hydroxy-5-methoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(3-hydroxy-5-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSJTVQQXXYXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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